p-Hydroxyatazanavir
Description
p-Hydroxyatazanavir is a hydroxylated metabolite of the HIV protease inhibitor atazanavir. While atazanavir itself is a well-established antiretroviral agent used to treat HIV-1 infections, its metabolites, including this compound, are critical for understanding its pharmacokinetic and metabolic profiles. The compound is identified as an internal standard for analytical quantification of atazanavir metabolites in pharmaceutical and biological matrices . Structurally, this compound features a hydroxyl group (-OH) substitution at the para position of the parent molecule, which may influence its solubility, stability, and pharmacological activity.
Properties
Molecular Formula |
C₃₈H₅₂N₆O₈ |
|---|---|
Molecular Weight |
720.85 |
Synonyms |
3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(p-hydroxyphenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between p-Hydroxyatazanavir and related compounds based on the evidence:
Key Observations :
- This compound shares a hydroxylated modification with 16α-Hydroxy Androsterone and 6β-Hydroxy Androstenedione-d6, but these are steroid metabolites unrelated to antiretroviral activity.
- Unlike atazanavir, this compound lacks direct therapeutic indications but is critical for bioanalytical method validation .
Pharmacokinetic and Metabolic Comparisons
Atazanavir vs. This compound :
Atazanavir undergoes hepatic metabolism via CYP3A4, producing hydroxylated metabolites like this compound . While atazanavir inhibits CYP3A4, its metabolites may exhibit altered enzyme interactions. Pharmacokinetic studies of atazanavir highlight its long half-life (~7 hours) and high protein binding (86%) , but data on this compound’s half-life or bioavailability are absent in the evidence.Co-administered Agents :
Atazanavir is often paired with CYP3A4 inhibitors like ritonavir or cobicistat to boost its plasma concentration . Unlike this compound, these agents are pharmacoenhancers with distinct mechanisms (e.g., cobicistat inhibits CYP3A4 without antiretroviral activity) .
Analytical Method Comparisons
Analytical methods for atazanavir and its metabolites (including this compound) emphasize reverse-phase HPLC (RP-HPLC) with UV detection:
Limitations :
- No direct validation data for this compound’s analytical methods are provided. Its quantification likely relies on methods developed for atazanavir .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
